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For Immediate Release

This guide provides a detailed comparison of two novel 3-lactamase inhibitors, Pilabactam
sodium (also known as ANT3310) and Relebactam, focusing on their efficacy against
Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria. This document is intended
for researchers, scientists, and drug development professionals, offering a comprehensive
overview of available preclinical data to inform further research and development efforts.

Introduction

The emergence and global spread of KPC-producing Enterobacterales represent a significant
threat to public health. These enzymes confer resistance to carbapenems, often considered
last-resort antibiotics for treating severe Gram-negative infections. The development of new [3-
lactamase inhibitors that can restore the activity of existing 3-lactam antibiotics is a critical
strategy in combating this resistance. This guide focuses on two such inhibitors: Pilabactam
sodium, a novel diazabicyclooctane (DBO) serine B-lactamase inhibitor, and Relebactam,
another DBO inhibitor that is already clinically available in combination with imipenem.

Mechanism of Action

Both Pilabactam sodium and Relebactam belong to the diazabicyclooctane (DBO) class of
serine -lactamase inhibitors. Their primary mechanism of action involves the inhibition of

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b10831553?utm_src=pdf-interest
https://www.benchchem.com/product/b10831553?utm_src=pdf-body
https://www.benchchem.com/product/b10831553?utm_src=pdf-body
https://www.benchchem.com/product/b10831553?utm_src=pdf-body
https://www.benchchem.com/product/b10831553?utm_src=pdf-body
https://www.benchchem.com/product/b10831553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10831553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

serine B-lactamases, including the KPC enzymes, which are class A B-lactamases.

Pilabactam Sodium (ANT3310): As a DBO, Pilabactam sodium forms a stable, covalent
acyl-enzyme intermediate with the serine residue in the active site of the KPC enzyme. This
inactivation of the B-lactamase prevents the hydrolysis of the partner [3-lactam antibiotic (e.g.,
meropenem), thereby restoring its antibacterial activity.

Relebactam: Similarly, Relebactam covalently binds to the active site serine of KPC enzymes,
forming a stable acyl-enzyme complex. This effectively neutralizes the (-lactamase, allowing
the partner carbapenem (imipenem) to reach its target penicillin-binding proteins (PBPs) and
exert its bactericidal effect.

Mechanism of KPC Inhibition by DBOs
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In Vitro Efficacy Against KPC-Producing
Enterobacterales

The in vitro activity of Pilabactam sodium and Relebactam, in combination with their
respective carbapenem partners, has been evaluated against collections of KPC-producing
clinical isolates. The following tables summarize the available minimum inhibitory concentration
(MIC) data.

Table 1: In Vitro Activity of Meropenem/Pilabactam
Sodium (MEM/ANT3310) against KPC-Producing

Antibiotic
Organism (n) Combination MICso (ug/mL) MICo0 (ug/mL)

KPC-CRE (180) Meropenem >32 >32

Meropenem/Pilabacta
KPC-CRE (180) _ 0.06 0.5
m sodium (8 pg/mL)

Data sourced from a study evaluating global clinical isolates.[1][2][3][4]

Table 2: In Vitro Activity of Imipenem/Relebactam

against KPC-Producing Klebsiella pneumoniae
. Antibiotic Susceptibility
Organism (n) L. MICso (mg/L) MICgo (mg/L)
Combination (%)

KPC-3-producing ]
) Imipenem/Releb
K. pneumoniae 0.25 1 >97

actam
(265)

Data from a study of clinical isolates from hospitals in Southern Spain.[5][6]

Experimental Protocols
Minimum Inhibitory Concentration (MIC) Testing
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Meropenem/Pilabactam Sodium (MEM/ANT3310): MICs were determined by broth
microdilution in accordance with both Clinical and Laboratory Standards Institute (CLSI) and
European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[1][7] Cation-
adjusted Mueller Hinton broth (CAMHB) was used, and microtiter panels were prepared and
stored at -70°C. Pilabactam sodium was tested at a fixed concentration of 8 pg/mL in
combination with varying concentrations of meropenem.

Imipenem/Relebactam: MICs were determined in duplicate by broth microdilution according to
EUCAST guidelines.[5][6]
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MIC Determination Workflow
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Workflow for MIC Determination

Time-Kill Assays
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While specific time-kill assay data for Meropenem/Pilabactam sodium against KPC-producing
isolates is not yet publicly available, the general methodology for such assays is described
below, based on protocols used for Imipenem/Relebactam.

Imipenem/Relebactam: Time-kill assays were performed in duplicate. Mueller-Hinton broth was
inoculated with a bacterial suspension to a final density of approximately 10 CFU/mL.[8] Tubes
containing the broth with the bacterial suspension and the antimicrobial agents (alone or in
combination) were incubated at 37°C.[8] Samples were taken at 0, 2, 4, 6, 8, and 24 hours to
quantify bacterial counts.[8]

Enzyme Inhibition Kinetics

The inhibitory activity of both Pilabactam sodium and Relebactam against the KPC-2 enzyme
has been characterized, providing insights into their potency at the molecular level.

ble 3: Inhibition of KPC-2 -

Inhibitor Parameter Value
Pilabactam sodium (ANT3310) ICso 19.5 nM
Relebactam k2/K 24,750 M—1s1
Relebactam kopp 0.0002 s
Relebactam Ki app

ICso (half-maximal inhibitory concentration) indicates the concentration of inhibitor required to
reduce enzyme activity by 50%. kz2/K is the second-order rate constant for enzyme acylation,
reflecting the efficiency of inhibition. kepp is the first-order rate constant for the dissociation of
the inhibitor from the enzyme. Ki app is the apparent inhibition constant.

Pilabactam sodium data sourced from a study on its inhibitory activity against various serine-
B-lactamases.[1] Relebactam data sourced from a detailed kinetic characterization study.[2][3]

[°]

Discussion
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Both Pilabactam sodium and Relebactam demonstrate potent in vitro activity against KPC-
producing Enterobacterales when combined with a carbapenem partner.

Pilabactam sodium, in combination with meropenem, shows excellent potency, reducing the
MICo0 of meropenem against KPC-producing CRE from >32 pug/mL to 0.5 pg/mL.[1][2][3][4]
This suggests that the combination has the potential to be a highly effective treatment for
infections caused by these challenging pathogens.

Relebactam, in combination with imipenem, also exhibits strong activity, with a susceptibility
rate of over 97% against a large collection of KPC-3-producing K. pneumoniae.[5][6]

The available enzyme kinetic data further supports the potent inhibitory activity of both
compounds against the KPC-2 enzyme. While a direct comparison of all kinetic parameters is
not possible due to differences in the reported data, the low ICso for Pilabactam sodium and
the high acylation efficiency (k2/K) and slow off-rate (kopp) for Relebactam are indicative of
effective and stable inhibition of the KPC enzyme.[1][2][3][9]

Conclusion

Pilabactam sodium and Relebactam are both promising diazabicyclooctane-based inhibitors
of KPC B-lactamases. The available in vitro data demonstrates that both agents, when
combined with a carbapenem, effectively restore the activity of the partner antibiotic against
KPC-producing Enterobacterales. Further studies, particularly comparative in vivo efficacy
studies and time-kill assays for the meropenem/Pilabactam sodium combination, are
warranted to fully elucidate the comparative therapeutic potential of these two important 3-
lactamase inhibitors.

Disclaimer: This document is intended for informational purposes for a scientific audience and
is based on publicly available data. It does not constitute medical advice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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